L-Alanine,N-(ethoxyoxoacetyl)-, ethyl ester (9CI)
Description
Properties
IUPAC Name |
ethyl (2S)-2-[(2-ethoxy-2-oxoacetyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-4-14-8(12)6(3)10-7(11)9(13)15-5-2/h6H,4-5H2,1-3H3,(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQQDEUSGHGJMH-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)NC(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450108 | |
| Record name | Ethyl N-[ethoxy(oxo)acetyl]-L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20902-48-1 | |
| Record name | Ethyl N-[ethoxy(oxo)acetyl]-L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine,N-(ethoxyoxoacetyl)-, ethyl ester (9CI) typically involves the reaction of L-alanine with ethyl oxalyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
L-Alanine,N-(ethoxyoxoacetyl)-, ethyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
L-Alanine,N-(ethoxyoxoacetyl)-, ethyl ester (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving amino acid metabolism and enzyme activity.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L-Alanine,N-(ethoxyoxoacetyl)-, ethyl ester (9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various bioactive intermediates. These intermediates can then participate in biochemical pathways, exerting their effects on cellular processes.
Comparison with Similar Compounds
Chemical Identity :
Key Characteristics :
- The ethoxyoxoacetyl group introduces both electron-withdrawing and steric effects, influencing reactivity and solubility.
Comparison with Structurally Similar Compounds
Substituent Variations on the Amino Group
The nature of the substituent on the alanine amino group significantly impacts physicochemical and biological properties:
Ester Group Modifications
The ester moiety affects solubility, bioavailability, and enzymatic cleavage:
Biological Activity
Overview
L-Alanine, N-(ethoxyoxoacetyl)-, ethyl ester (9CI) is a synthetic compound with the molecular formula and a molecular weight of 217.22 g/mol. It is derived from L-alanine and has garnered attention due to its unique structural features that confer distinct biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.
The synthesis of L-Alanine, N-(ethoxyoxoacetyl)-, ethyl ester (9CI) typically involves the reaction of L-alanine with ethyl oxalyl chloride in the presence of a base such as triethylamine. This synthetic route can be scaled for industrial production using automated reactors to ensure consistent quality and yield.
Chemical Reactions
- Oxidation : Can yield oxo derivatives.
- Reduction : Converts the ester group to an alcohol.
- Substitution : The ethoxy group can be replaced by nucleophiles like amines or thiols.
Biological Activity
L-Alanine, N-(ethoxyoxoacetyl)-, ethyl ester (9CI) exhibits several biological activities that are crucial for its applications in research and medicine.
The compound acts as a substrate for enzymes involved in amino acid metabolism. Upon entering cells, it undergoes hydrolysis to release L-alanine, which then participates in various biochemical pathways including glycolysis and gluconeogenesis. This hydrolysis is rapid and significant for its biological effects .
Cellular Uptake and Metabolism
Research indicates that L-alanine ethyl ester readily crosses cell membranes and is rapidly converted to L-alanine within the body. This conversion facilitates increased lactate production, which is essential in metabolic processes . In a study using rat liver models, it was noted that the uptake of L-alanine ethyl ester was significantly higher compared to L-alanine alone, suggesting enhanced bioavailability and metabolic activity .
Case Studies
- Intracellular pH Assessment : A study demonstrated that L-alanine ethyl ester can assess both intracellular and extracellular pH levels in vivo. The compound's ability to cross cell membranes allows for effective monitoring of metabolic states in tissues .
- Cancer Research Applications : The altered pH levels associated with cancer cell metabolism can be monitored using L-alanine ethyl ester derivatives. The compound's role in lactate production may provide insights into tumor progression and therapeutic resistance .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C9H15NO5 |
| Molecular Weight | 217.22 g/mol |
| Synthesis Method | Reaction with ethyl oxalyl chloride |
| Biological Role | Substrate for amino acid metabolism |
| Key Metabolites Produced | Lactate, Pyruvate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
